Duloxetine maleate

Vue d'ensemble

Description

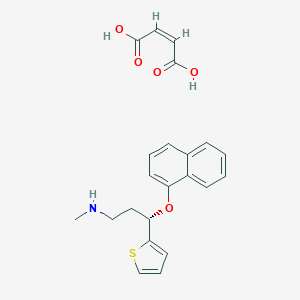

Duloxetine maleate is a complex organic compound with significant potential in various scientific fields. This compound features a combination of a butenedioic acid moiety and a naphthalenyloxy-thiophenyl-propanamine structure, making it unique in its chemical properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Duloxetine maleate typically involves multiple steps, including the formation of the butenedioic acid and the naphthalenyloxy-thiophenyl-propanamine components. The synthetic route may include:

Formation of Butenedioic Acid: This can be achieved through the catalytic hydrogenation of maleic anhydride.

Synthesis of Naphthalenyloxy-Thiophenyl-Propanamine: This involves the reaction of naphthol with thiophene and subsequent amination with methylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Key Reaction Steps

Formation of Duloxetine Maleate

This compound is synthesized via an acid-base reaction between duloxetine free base and maleic acid:

Reaction Scheme

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio | 1:1 (base:acid) | |

| Solvent | Ethanol or ethyl acetate | |

| Temperature | 25–40°C | |

| Purity | >98% (HPLC) |

Key Characteristics of this compound

Degradation and Stability

This compound is prone to oxidative degradation due to its naphthyloxy and thiophene moieties:

Primary Degradation Pathways

-

Oxidative Stress : The naphthyl ring undergoes CYP1A2-mediated oxidation to form 4-, 5-, and 6-hydroxylated metabolites .

-

Hydrolysis : Ester and amide bonds in related intermediates may hydrolyze under acidic/basic conditions .

Stability Data

| Condition | Observation | Source |

|---|---|---|

| Light Exposure | Forms degradants (e.g., sulfoxide derivatives) | |

| pH 7.4 (Buffer) | Stable for 24 hours at 25°C | |

| High Humidity | Hygroscopic; requires anhydrous storage |

Comparative Analysis of Salt Forms

Critical Reaction Insights

-

Chiral Purity : Asymmetric reduction using (R)-CBS catalyst achieves >95% enantiomeric excess (ee) .

-

Impurity Control : Isomer impurity (“DU-I”) is minimized via mandelate salt purification at intermediate stages .

-

Scale-Up Challenges : Use of NaH in DMSO requires strict temperature control to avoid exothermic side reactions .

Applications De Recherche Scientifique

Clinical Applications

Duloxetine maleate is primarily indicated for the treatment of:

- Major Depressive Disorder (MDD)

- Generalized Anxiety Disorder (GAD)

- Fibromyalgia

- Diabetic Peripheral Neuropathic Pain (DPNP)

- Chronic Musculoskeletal Pain

- Stress Urinary Incontinence (SUI)

Major Depressive Disorder

Duloxetine was first approved for MDD in 2004. Clinical trials demonstrated its efficacy in improving depressive symptoms, with a significant reduction in Hamilton Depression Rating Scale scores compared to placebo groups. A meta-analysis of eight placebo-controlled studies involving 1916 patients showed that duloxetine significantly improved depressive symptoms across diverse populations, with a notable safety profile .

Generalized Anxiety Disorder

In 2007, duloxetine received FDA approval for GAD. Studies indicated that patients treated with duloxetine exhibited a 46% improvement in anxiety symptoms compared to placebo, with statistically significant reductions in Hamilton Anxiety Rating Scale scores . The drug's dual action on serotonin and norepinephrine pathways contributes to its anxiolytic effects.

Fibromyalgia and Chronic Pain

Duloxetine is also effective in managing fibromyalgia and chronic pain conditions. It enhances descending pain inhibitory pathways in the spinal cord, which helps alleviate neuropathic pain by increasing the threshold for painful stimuli . Clinical trials have shown that patients experienced significant pain relief and improved quality of life metrics when treated with duloxetine.

Study on MDD and Urinary Symptoms

A study involving 378 men and 761 women treated for MDD found that duloxetine was associated with a low incidence of urinary retention (0.4%) compared to placebo (0%) over an 8- to 9-week period. This research highlights duloxetine's safety profile concerning urinary side effects while effectively managing depressive symptoms .

Efficacy in GAD

In a comparative study involving duloxetine and venlafaxine XR, duloxetine showed superior response rates (58% at 60 mg/day) compared to placebo (31%), underscoring its effectiveness in treating generalized anxiety disorder .

Data Tables

The following tables summarize the findings from key clinical trials assessing the efficacy of this compound across various conditions.

| Condition | Efficacy Measure | Duloxetine Group | Placebo Group | P-Value |

|---|---|---|---|---|

| Major Depressive Disorder | Hamilton Depression Rating Scale Reduction | -12.8 | -8.4 | <0.001 |

| Generalized Anxiety Disorder | Hamilton Anxiety Rating Scale Reduction | -12.5 | -8.4 | <0.001 |

| Fibromyalgia | Pain Assessment Survey Improvement | Significant | Not Significant | <0.01 |

Mécanisme D'action

The mechanism of action of Duloxetine maleate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z)-But-2-enedioic acid: A simpler analog with similar acidic properties.

Naphthalen-1-yloxy-thiophen-2-ylpropan-1-amine: A related compound with similar structural features.

Uniqueness

Duloxetine maleate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications.

Activité Biologique

Duloxetine maleate, the maleate salt form of duloxetine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

Pharmacokinetics and Metabolism

Duloxetine is well-absorbed following oral administration, with a median time to peak plasma concentration (Tmax) of approximately 6 hours. It exhibits extensive metabolism primarily via the cytochrome P450 enzymes CYP2D6 and CYP1A2. The elimination half-life ranges from 8 to 17 hours, with steady-state concentrations typically achieved after three days of dosing .

Key Pharmacokinetic Parameters

Duloxetine acts primarily by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This dual inhibition enhances neurotransmitter availability in the synaptic cleft, which is crucial for mood regulation and pain perception. Duloxetine also exhibits a lesser degree of dopamine reuptake inhibition .

Clinical Efficacy

Numerous clinical trials have demonstrated duloxetine's effectiveness in treating various conditions. For instance:

- Generalized Anxiety Disorder (GAD) : In a study involving 162 participants treated with duloxetine (60 mg/day), there was a statistically significant reduction in Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo (mean decrease of 12.8 vs. 8.4) .

- Fibromyalgia : Duloxetine has shown efficacy in reducing pain and improving function in patients with fibromyalgia, with response rates significantly higher than placebo .

Case Study Insights

A review of duloxetine's application in clinical settings indicates notable improvements in patient outcomes across different disorders:

- Depression : In a meta-analysis, duloxetine was associated with a response rate of approximately 58% at a dose of 60 mg/day compared to 31% for placebo .

- Neuropathic Pain : Duloxetine effectively reduced pain scores in diabetic neuropathy patients, demonstrating its analgesic properties alongside its antidepressant effects .

Safety Profile and Adverse Effects

Duloxetine is generally well-tolerated; however, it can cause side effects such as nausea, dry mouth, fatigue, and dizziness. Notably, hepatotoxicity has been observed; elevated liver enzymes were reported in clinical trials . Long-term studies have indicated an increased incidence of hepatocellular carcinomas in female mice at high doses (140 mg/kg/day), suggesting caution regarding prolonged use at high doses .

Common Adverse Effects

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | 20-30% |

| Dry Mouth | ~10% |

| Fatigue | ~10% |

| Dizziness | ~10% |

| Liver Enzyme Elevation | Variable |

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.C4H4O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;5-3(6)1-2-4(7)8/h2-10,13,17,19H,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYDFHDOQMMHJX-HNUXRKMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116817-86-8 | |

| Record name | 2-Thiophenepropanamine, N-methyl-γ-(1-naphthalenyloxy)-, (γS)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116817-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.